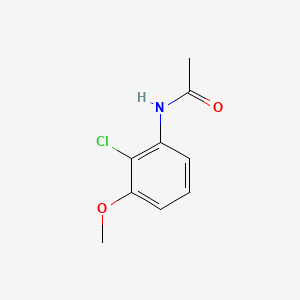

N-(2-chloro-3-methoxyphenyl)acetamide

Description

Significance of Acetamide (B32628) Functionality in Chemical Sciences

The acetamide functional group, with the chemical structure CH₃CONH₂, represents the simplest amide derived from acetic acid. fiveable.mewikipedia.orgpatsnap.com Its structure, featuring an acyl group (CH₃CO-) linked to an amino group (-NH₂), imparts unique chemical and physical properties that make it a cornerstone in organic chemistry. patsnap.com The presence of the carbonyl group and the amino group allows acetamides to participate in hydrogen bonding, which influences their solubility, boiling points, and interactions with other molecules. fiveable.mepatsnap.comfiveable.me This capacity for hydrogen bonding is fundamental to the structure and function of vital biomolecules, such as the peptide bonds that link amino acids in proteins. fiveable.me

In industrial and research settings, acetamide and its derivatives serve diverse roles. They are utilized as plasticizers, industrial solvents, and intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and pesticides. wikipedia.orgpatsnap.compatsnap.com The amide bond is known for its stability and is a common feature in medicinal chemistry. archivepp.com Consequently, many N-substituted acetamide derivatives have been synthesized and investigated for a range of biological activities, including as enzyme inhibitors and antimicrobial agents. patsnap.comarchivepp.comnih.govrsc.org The relative simplicity of the acetamide structure allows researchers to study fundamental amide reactions and then apply these findings to more complex molecular systems. patsnap.com

Overview of Halogenated and Methoxylated Aryl Acetamides

Aryl acetamides are a class of compounds where the nitrogen atom of the acetamide group is attached to an aromatic ring. The properties and reactivity of these molecules can be significantly modified by the presence of substituents on the aryl ring, such as halogens and methoxy (B1213986) groups.

Halogenated Aryl Acetamides: These compounds feature one or more halogen atoms (F, Cl, Br, I) bonded directly to the aromatic ring. wikipedia.orglibretexts.org The carbon-halogen bond in aryl halides is notably strong, and these compounds are generally insoluble in water. libretexts.orglibretexts.org The introduction of halogens can profoundly influence a molecule's electronic properties, lipophilicity, and conformation. In medicinal chemistry, halogenation is a common strategy to modulate the biological activity of a compound. nih.gov For instance, electron-withdrawing groups like halogens can alter the reactivity of the aryl ring. libretexts.orgnih.gov The position of the halogen substituent (ortho, meta, or para) is often critical, as it can lead to different steric and electronic environments, which in turn affects how the molecule interacts with biological targets. nih.gov

Methoxylated Aryl Acetamides: The methoxy group (-OCH₃) is a powerful electron-donating group that can influence the chemical behavior of the aromatic ring. nih.gov Arenes substituted with methoxy groups are prevalent in many pharmaceuticals. nih.gov The presence of a methoxy group can impact a molecule's metabolic stability and receptor-binding affinity. For example, in the crystal structure of a related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, the methoxy group lies nearly in the plane of the phenyl ring. iucr.orgiucr.org The methoxy group is also a versatile chemical handle that can be converted into other functional groups, providing a route for further chemical modification. nih.gov

Scope and Research Objectives Pertaining to N-(2-chloro-3-methoxyphenyl)acetamide

Research into novel substituted aryl acetamides is often driven by the goal of discovering new molecules with specific biological or material properties. For compounds like this compound, research objectives typically encompass several key areas. A primary goal is the development of efficient synthetic routes to produce the target molecule and its analogs.

Following synthesis, a crucial objective is the comprehensive characterization of the compound's structure and properties. This involves the use of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure. iucr.orgresearchgate.net

A significant portion of research on such compounds is directed toward exploring their potential applications, particularly in medicinal chemistry. For instance, studies on the positional isomer, 2-chloro-N-(3-methoxyphenyl)acetamide, involved its synthesis and characterization, followed by computational assessments of its drug-likeness and molecular docking studies to investigate its potential as an inhibitor of the human topoisomerase α2 (TOP2A) protein. researchgate.net This indicates that a key research objective for this compound would likely be the investigation of its biological activity. The design and synthesis of such substituted acetamides are often aimed at creating new candidates for drug discovery, for example, as potential enzyme inhibitors for diseases like Alzheimer's. nih.govresearchgate.net Therefore, the overarching research scope for this compound involves its synthesis, detailed characterization, and the systematic evaluation of its physicochemical and biological properties.

Chemical Data for this compound

Below are the computed physicochemical properties for the compound.

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| IUPAC Name | This compound |

| Molecular Weight | 199.63 g/mol |

| CAS Number | 1014413-54-9 |

| Topological Polar Surface Area | 38.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Data sourced from PubChem CID 55264100. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(12)11-7-4-3-5-8(13-2)9(7)10/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJOPOONOQCTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=CC=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization

Direct Acylation Routes for N-(2-chloro-3-methoxyphenyl)acetamide Synthesis

Direct acylation represents the most straightforward approach to synthesizing this compound. This typically involves the reaction of an amine precursor with an acylating agent.

The primary method for synthesizing this compound is the chloroacetylation of its corresponding aniline (B41778) precursor, 2-chloro-3-methoxyaniline (B51853). sigmaaldrich.comnih.gov This nucleophilic acyl substitution reaction involves the attack of the amino group of the aniline onto the electrophilic carbonyl carbon of an acylating agent, typically chloroacetyl chloride. ijpsr.infosemanticscholar.org

This reaction is widely applicable to a variety of substituted anilines and amines. For instance, the synthesis of the isomeric 2-chloro-N-(2-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide is achieved by reacting o-methoxyaniline or p-methoxyaniline, respectively, with chloroacetyl chloride. ijpsr.info Similarly, 2-chloro-N-(3-hydroxyphenyl)acetamide is formed from m-aminophenol and chloroacetyl chloride. neliti.com

A base, such as triethylamine (B128534) or potassium carbonate, is commonly added to the reaction mixture. neliti.comchemicalbook.com Its purpose is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, preventing the protonation of the starting amine and driving the reaction towards completion. The precursor, 2-chloro-3-methoxyaniline, can itself be synthesized via the reduction of 2-chloro-3-nitroanisole, often using iron powder in an acetic acid and ethanol (B145695) solvent system. chemicalbook.com

A general procedure involves dissolving the 2-chloro-3-methoxyaniline precursor in a suitable solvent, adding a base, and then introducing chloroacetyl chloride dropwise, often at reduced temperatures (0 to 5 °C) to control the exothermic reaction, followed by stirring at room temperature for several hours. semanticscholar.orgneliti.com

The choice of solvent plays a critical role in the chloroacetylation reaction, influencing reaction rates, yields, and the ease of product purification. Various organic solvents have been investigated for the synthesis of N-aryl acetamides.

Studies on the synthesis of 2-chloro-N-tolylacetamides from toluidine isomers have shown that acetonitrile (B52724) can lead to higher yields compared to benzene (B151609). semanticscholar.org For the chloroacetylation of p-toluidine, the yield was 88% in acetonitrile, whereas it was 79% in benzene under similar conditions. semanticscholar.org This suggests that polar aprotic solvents may better facilitate the reaction. Other solvents employed in the synthesis of related chloroacetamides include acetone, tetrahydrofuran (B95107) (THF), and ethyl acetate. neliti.comchemicalbook.com For example, the synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide is effectively carried out in acetone. chemicalbook.com The chloroacetylation of m-aminophenol has been successfully performed in THF. neliti.com

The selection of a solvent is often tied to the specific reactants and the desired reaction conditions, with factors like solubility of the starting materials and the ability to mediate the reaction temperature being key considerations.

| Reactants | Solvent | Base | Yield (%) | Product |

| Chloroacetyl chloride, o-toluidine | Acetonitrile | Triethylamine | 83 | 2-chloro-N-o-tolylacetamide |

| Chloroacetyl chloride, o-toluidine | Benzene | Triethylamine | 78 | 2-chloro-N-o-tolylacetamide |

| Chloroacetyl chloride, m-toluidine | Acetonitrile | Triethylamine | 85 | 2-chloro-N-m-tolylacetamide |

| Chloroacetyl chloride, p-toluidine | Acetonitrile | Triethylamine | 88 | 2-chloro-N-p-tolylacetamide |

| Chloroacetyl chloride, m-aminophenol | Tetrahydrofuran | K₂CO₃ | - | 2-chloro-N-(3-hydroxyphenyl)acetamide |

| Chloroacetyl chloride, 3-Chloro-4-methoxyaniline | Acetone | K₂CO₃ | - | 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide |

Data compiled from multiple sources. semanticscholar.orgneliti.comchemicalbook.com

While direct acylation with chloroacetyl chloride is efficient, catalytic methods are being explored to enhance reaction conditions and expand substrate scope. In related syntheses, phase-transfer catalysts (PTC) have been employed. For instance, in the derivatization of 2-chloro-N-(4-methoxyphenyl)acetamide, tetra-n-butylammonium bromide (TBAB or TEBAC) and sodium iodide (NaI) were used as catalysts in a biphasic system, which can facilitate the reaction between reactants in different phases. researchgate.netresearchgate.net

More advanced catalytic systems include photoredox catalysis. An iridium-based photoredox catalyst has been used for the synthesis of various amides, demonstrating the potential of modern catalytic methods in amide bond formation. rsc.org Furthermore, organocatalysis represents a frontier in this area. Recently, an organocatalytic rearrangement was developed for the meta-hydroxylation of azaarenes, utilizing a nitrilium ion formed in situ from N-methylacetamide and oxalyl chloride as the active catalyst. acs.org While applied to a different transformation, this highlights the principle of using small organic molecules to catalyze complex and selective reactions, a strategy that could be adapted for amide bond formation under milder conditions.

Multi-Step Synthesis Pathways Involving this compound as an Intermediate

The this compound scaffold is valuable as an intermediate for building more elaborate molecular architectures through further chemical modifications.

The reactive α-chloro group on the acetamide (B32628) moiety is a prime site for derivatization via nucleophilic substitution. This allows for the introduction of a wide array of functional groups.

A prominent example of this is the synthesis of methacrylate (B99206) monomers. The chloroacetamide derivative can be reacted with sodium methacrylate to replace the chlorine atom, forming a new carbon-oxygen bond. This reaction is often carried out in a solvent like 1,4-dioxane (B91453) and may be facilitated by a phase-transfer catalyst system, such as TEBAC and NaI, under reflux conditions. researchgate.netresearchgate.netresearchgate.net This transformation converts the initial chloroacetamide into a polymerizable monomer, 2-(methoxyphenylamino)-2-oxoethyl methacrylate, demonstrating a significant structural and functional modification. researchgate.net This strategy effectively uses the chloroacetamide as a handle to introduce new functionalities.

Beyond the acetamide group, the aromatic ring of this compound offers opportunities for further functionalization, although this is less commonly explored. The existing substituents—the chloro group and the methoxy (B1213986) group—along with the N-acetylamino group, will direct any subsequent electrophilic aromatic substitution reactions to specific positions on the ring.

Advanced catalytic C–H functionalization techniques offer a modern approach to modifying the aromatic core directly. acs.org While not yet reported specifically for this compound, organocatalytic methods have been developed for the site-selective C-H hydroxylation of other aromatic systems, such as azaarene N-oxides. acs.org These reactions proceed through novel mechanisms, like a thermodynamically driven cyclizative rearrangement, and can install functional groups at positions that are difficult to access through classical electrophilic substitution. acs.org Applying such cutting-edge, site-selective C-H functionalization strategies to the this compound ring could unlock pathways to novel derivatives with precisely controlled substitution patterns.

Green Chemistry Principles in the Synthesis of the Compound

The application of green chemistry principles to the synthesis of this compound is a critical aspect of modern pharmaceutical and chemical manufacturing, aiming to reduce the environmental impact and improve the efficiency and safety of the production process. The core principles of green chemistry, such as waste prevention, atom economy, use of safer solvents and reagents, and energy efficiency, provide a framework for developing more sustainable synthetic routes. irjmets.com

Conventional synthesis of N-arylacetamides often involves the acylation of an aniline derivative with an acyl chloride, such as chloroacetyl chloride, frequently in the presence of a base and a volatile organic solvent. chemicalbook.comnih.gov While effective, these methods can generate significant waste, utilize hazardous materials, and consume considerable energy. Greener alternatives seek to mitigate these drawbacks.

Energy Efficiency and Alternative Energy Sources

A key principle of green chemistry is the design for energy efficiency, with the goal of conducting reactions at ambient temperature and pressure whenever possible. irjmets.com One of the most effective strategies for improving energy efficiency in the synthesis of acetamide derivatives is the use of microwave irradiation. irjmets.comnih.gov Microwave-assisted synthesis utilizes the ability of polar molecules to convert electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. irjmets.com This technique often results in dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. irjmets.comjchps.com

For instance, the synthesis of structurally related chloro-substituted N-phenylacetamides has been shown to be significantly more efficient under microwave irradiation compared to traditional reflux heating. nih.gov

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 2–3 hours | 5-10 minutes |

| Energy Source | Oil Bath / Heating Mantle | Microwave Irradiation |

| Yield | Moderate (e.g., ~60%) | Good to Excellent (e.g., >85%) |

| Solvent | Acetonitrile / Benzene | Acetonitrile / Solvent-free |

This table presents comparative data for the synthesis of structurally similar acetamide derivatives, illustrating the advantages of microwave-assisted techniques. irjmets.comnih.gov

Use of Safer Solvents and Solvent-Free Conditions

The reduction or elimination of hazardous solvents is a cornerstone of green synthesis. nih.gov Traditional solvents like benzene, a known carcinogen, have been used in the synthesis of acetamides. irjmets.com Green chemistry encourages the substitution of such hazardous solvents with safer alternatives like water, ethanol, or in some cases, running the reaction under solvent-free conditions. nih.govresearchgate.net

Atom Economy and Waste Prevention

The principle of atom economy, which focuses on maximizing the incorporation of all materials from the reactants into the final product, is fundamental. researchgate.net The standard synthesis of this compound from 2-chloro-3-methoxyaniline and chloroacetyl chloride has a reasonably high atom economy. However, the use of bases like triethylamine to scavenge the HCl byproduct generates a stoichiometric amount of salt waste (triethylamine hydrochloride) that must be separated and disposed of.

Catalytic approaches are preferable to stoichiometric ones as they minimize waste. researchgate.net While not always directly applicable to this specific acylation, the broader field of amide bond formation is actively researching catalytic methods that avoid the generation of such salt byproducts, further enhancing the green credentials of the synthesis.

Advanced Spectroscopic and Spectrometric Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, providing a unique molecular fingerprint.

Key expected IR absorption bands would include:

N-H Stretch: A moderate to strong absorption band is anticipated in the region of 3300-3100 cm⁻¹ for the secondary amide N-H bond.

C-H (Aromatic) Stretch: Absorption bands for the C-H stretching of the benzene (B151609) ring are expected just above 3000 cm⁻¹.

C-H (Aliphatic) Stretch: The methyl group of the acetamide (B32628) and the methoxy (B1213986) group would show C-H stretching absorptions in the 3000-2850 cm⁻¹ region.

C=O (Amide I) Stretch: A strong, sharp absorption band, characteristic of the amide carbonyl group, is expected in the range of 1700-1650 cm⁻¹.

N-H (Amide II) Bend: This band, resulting from N-H bending and C-N stretching, typically appears around 1550 cm⁻¹.

C=C (Aromatic) Stretch: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the vibrations of the aromatic ring.

C-O (Ether) Stretch: An asymmetrical stretching band for the aryl-alkyl ether is anticipated in the 1275-1200 cm⁻¹ range, with a symmetrical stretch appearing around 1075-1020 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Interactive Data Table: Infrared (IR) Spectroscopy Data (Note: No experimental data is publicly available for N-(2-chloro-3-methoxyphenyl)acetamide. The table below is a template for expected absorptions.)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (Amide) | Data not available | Data not available |

| C=O (Amide I) | Data not available | Data not available |

| C-O (Ether) | Data not available | Data not available |

| C-Cl | Data not available | Data not available |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and assessing molecular symmetry. For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring vibrations and the C-Cl bond.

While specific experimental Raman data for this compound is not found in the available literature, a predicted spectrum would feature prominent peaks corresponding to the symmetric vibrations of the molecule, such as the aromatic ring breathing modes.

Interactive Data Table: Raman Spectroscopy Data (Note: No experimental data is publicly available for this compound. The table below is a template.)

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|

| Aromatic Ring Breathing | Data not available |

| C=O Stretch | Data not available |

| C-Cl Stretch | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, distinct signals would be expected for the amide proton, the aromatic protons, the methoxy protons, and the acetyl methyl protons. The chemical shifts (δ) would be influenced by the electronic effects of the chloro, methoxy, and acetamido substituents on the phenyl ring.

Although no experimental ¹H NMR spectrum is publicly available, predictions can be made based on standard chemical shift values. The aromatic region would likely show a complex splitting pattern due to the coupling between the three adjacent ring protons.

Interactive Data Table: ¹H NMR Spectroscopy Data (Note: No experimental data is publicly available for this compound. The table below is a template for expected signals.)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Amide) | Data not available | Data not available | 1H |

| Ar-H | Data not available | Data not available | 3H |

| O-CH₃ | Data not available | Data not available | 3H |

| CO-CH₃ | Data not available | Data not available | 3H |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the phenyl ring would be affected by the positions of the chloro, methoxy, and acetamido groups.

A ¹³C NMR spectrum would confirm the presence of nine distinct carbon environments: six for the aromatic ring, one for the carbonyl group, one for the acetyl methyl group, and one for the methoxy methyl group.

Interactive Data Table: ¹³C NMR Spectroscopy Data (Note: No experimental data is publicly available for this compound. The table below is a template for expected signals.)

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | Data not available |

| Aromatic Carbons | Data not available |

| O-CH₃ | Data not available |

| CO-CH₃ | Data not available |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY: This experiment would reveal the coupling relationships between protons, specifically confirming the connectivity of the protons on the aromatic ring.

HSQC: This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of protonated carbons.

Currently, there is no published 2D NMR data for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the mass-to-charge ratio (m/z) of ions, which reveals the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) distinguishes itself by its ability to measure m/z values with very high accuracy, typically to four or more decimal places. This precision allows for the determination of a compound's exact mass, which in turn can be used to deduce its elemental composition, a crucial step in confirming its chemical identity.

Table 1: HRMS Data for Isomers of this compound

This table illustrates the application of HRMS to compounds with the molecular formula C₉H₁₀ClNO₂.

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Found Mass (m/z) | Source |

| 2-chloro-N-(3-methoxyphenyl)acetamide | C₉H₁₀ClNO₂ | 199.0400063 | Not Reported | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | C₉H₁₀ClNO₂ | 199.04 | 199.0105 | nih.gov |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (often the molecular ion, M⁺˙) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that helps to piece together the molecule's structure. For aromatic amides like this compound, several characteristic fragmentation pathways are expected. youtube.com

The fragmentation of N-aryl acetamides is influenced by the stability of the resulting fragments, which is dictated by the substituents on the aromatic ring. nih.govmdpi.com Key fragmentation processes typically include α-cleavages adjacent to the carbonyl group and the amide nitrogen, as well as cleavages involving the substituents on the aromatic ring. youtube.comlibretexts.org

Plausible fragmentation pathways for this compound include:

Formation of the Acylium Ion: A common pathway for amides is the cleavage of the C-N amide bond. This would lead to the formation of a resonance-stabilized acylium ion [CH₂ClC=O]⁺ at m/z 77/79 (isotopic pattern due to ³⁵Cl/³⁷Cl) and the 2-chloro-3-methoxyaniline (B51853) radical.

Loss of a Chloroketene Neutral: Cleavage of the N-C(aryl) bond can result in the loss of a neutral chloroketene molecule (ClCH=C=O), yielding a fragment corresponding to the 2-chloro-3-methoxyanilinium ion at m/z 157/159.

Formation of the Benzoyl-type Cation: A significant fragmentation route for aromatic amides involves the formation of a resonance-stabilized cation analogous to the benzoyl cation. youtube.com This would involve cleavage to form the [M-NHCOCH₂Cl]⁺ fragment, though this is less common than the other pathways. More likely is the cleavage of the amide bond to produce the 2-chloro-3-methoxyphenylaminyl radical and the chloroacetyl cation.

Loss of Substituents: The molecular ion may also undergo fragmentation by losing its substituents. This can include the loss of a chlorine radical (·Cl) followed by the loss of carbon monoxide (CO), or the loss of a methyl radical (·CH₃) from the methoxy group, leading to a fragment at m/z 184/186. Further loss of CO from this ion would yield a fragment at m/z 156/158.

Table 2: Predicted Key Fragments for this compound in MS/MS

This table outlines plausible fragmentation patterns based on the general behavior of aromatic amides.

| Precursor Ion (m/z) | Proposed Fragment Structure/Ion | Fragment m/z (³⁵Cl) | Neutral Loss | Fragmentation Pathway |

| 199 | [M]⁺˙ | 199 | - | Molecular Ion |

| 199 | [M - ·CH₃]⁺ | 184 | ·CH₃ (15) | Loss of methyl radical from methoxy group |

| 199 | [C₇H₇ClNO]⁺˙ | 157 | C₂H₂O (42) | Loss of ketene (B1206846) from acetyl group |

| 199 | [C₂H₂ClO]⁺ | 77 | C₇H₈NO (122) | α-cleavage, formation of chloroacylium ion |

| 184 | [M - ·CH₃ - CO]⁺ | 156 | CO (28) | Subsequent loss of carbonyl group |

| 157 | [C₆H₅Cl]⁺˙ | 128 | HCN (27) | Loss of HCN from anilinium fragment |

Electronic Absorption Spectroscopy for Electronic Structure and Conjugation

Electronic absorption spectroscopy measures the absorption of electromagnetic radiation in the ultraviolet (UV) and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of an aromatic compound is characterized by absorption bands arising from electronic transitions within the molecule. For this compound, the spectrum is dominated by the chromophoric phenyl ring, which is conjugated with the amide group. acs.org

The electronic spectrum of benzene typically shows a high-intensity primary band (E2-band) around 204 nm and a lower-intensity secondary band (B-band) near 255 nm, both resulting from π → π* transitions. acs.org In substituted benzenes, the position (λmax) and intensity (molar absorptivity, ε) of these bands are altered by the substituents.

Effect of the Acetamido Group (-NHCOCH₃): Acetylation of an aniline (B41778) reduces the electron-donating ability of the nitrogen atom into the ring, causing the secondary B-band to shift to shorter wavelengths (a hypsochromic or blue shift) and decrease in intensity (hypochromic effect). Conversely, the extension of the conjugated system leads to an increase in the intensity of the primary band. acs.org

Effect of Substituents (-Cl and -OCH₃): The chlorine atom and the methoxy group act as auxochromes—groups with non-bonding electrons that modify the absorption of the main chromophore.

The methoxy group (-OCH₃) is a powerful auxochrome that typically causes a bathochromic (red) shift and a hyperchromic (intensity increase) effect on both the primary and secondary benzene bands due to the extension of conjugation via its lone pair electrons.

The chlorine atom (-Cl) is a weaker auxochrome that also tends to cause bathochromic and hyperchromic shifts in the benzene absorption bands. acs.org

The resulting UV-Vis spectrum of this compound is a composite of these effects. It is expected to show two primary absorption bands corresponding to π → π* transitions, with their λmax values shifted to longer wavelengths compared to benzene, likely in the 240-290 nm range. researchgate.net A very weak n → π* transition associated with the carbonyl group's non-bonding electrons may also be present but is often obscured by the much stronger π → π* bands. The exact positions and intensities of these bands are also sensitive to the solvent used. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Associated Chromophore/Functional Groups | Expected Spectral Region | Influence of Substituents |

| π → π | π (bonding) → π (antibonding) | Phenyl ring, C=O group | 200-300 nm | Bathochromic and hyperchromic shifts due to -Cl, -OCH₃, and -NHCOCH₃ conjugation. acs.orgresearchgate.net |

| n → π | n (non-bonding) → π (antibonding) | Carbonyl group (C=O), Cl, O | >280 nm | Typically low intensity and often masked by stronger π → π* bands. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of various molecular properties with high accuracy. These calculations are particularly useful for determining stable molecular conformations and understanding electronic structure.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. nih.gov By approximating the exchange-correlation energy, DFT methods, such as the popular B3LYP functional, can accurately determine optimized molecular geometries, bond lengths, bond angles, and energies. researchgate.netarabjchem.org

For N-arylacetamide derivatives, DFT calculations have shown excellent agreement with experimental data obtained from X-ray crystallography. researchgate.net The process involves finding the lowest energy conformation of the molecule by systematically adjusting its geometry. The resulting optimized structure represents the most stable arrangement of the atoms. Calculations for N-(2-chloro-3-methoxyphenyl)acetamide would reveal key structural parameters, such as the planarity of the amide group and the orientation of the substituted phenyl ring.

| Parameter | Typical Bond Length (Å) | Parameter | Typical Bond Angle (°) |

|---|---|---|---|

| C=O | 1.23 - 1.25 | O=C-N | 122 - 124 |

| C-N (amide) | 1.35 - 1.37 | C-N-C (phenyl) | 127 - 129 |

| N-C (phenyl) | 1.41 - 1.43 | C-C-N | 114 - 116 |

| C-Cl | 1.73 - 1.75 | C-C-Cl | 119 - 121 |

| C-O (methoxy) | 1.36 - 1.38 | C-C-O | 118 - 120 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. In N-arylacetamide derivatives, the HOMO is typically localized over the electron-rich phenyl ring and the amide linkage, while the LUMO is often distributed across the aromatic system. nih.gov Analysis of these orbitals helps predict the molecule's electronic transitions and susceptibility to chemical reactions. taylorandfrancis.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Acetanilide (B955) | -8.26 | -0.87 | 7.39 |

| N-(2-Aminophenyl)acetamide Derivative | -5.98 | -0.57 | 5.41 |

| 3-Nitroacetanilide | -7.15 | -2.54 | 4.61 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.de The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) concentrated around the highly electronegative carbonyl oxygen atom and, to a lesser extent, the chlorine atom. These sites represent the primary locations for interaction with electrophiles. The area around the amide (N-H) proton would exhibit the most positive potential (blue), identifying it as the principal site for nucleophilic attack. researchgate.net

Advanced Electronic Structure Analyses

Beyond basic geometry and orbital energies, advanced analyses can reveal subtle electronic interactions that are crucial for understanding a molecule's stability and reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.org It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method is particularly effective for studying hyperconjugative interactions and intramolecular charge transfer (ICT), which occur through the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov

The stabilization energy (E(2)) associated with these interactions quantifies their strength. In this compound, significant interactions would be expected, such as the delocalization of the nitrogen atom's lone pair into the antibonding orbital of the adjacent carbonyl group (n(N) → π*(C=O)). nih.gov This interaction is characteristic of the amide resonance and contributes significantly to the stability and planarity of the amide bond. Other important interactions would involve the phenyl ring's π-system and the various substituents. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | Typical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N) | π(C=O) | 45 - 60 | Amide Resonance |

| π(C-C)phenyl | π(C=O) | 5 - 15 | Ring-Amide Conjugation |

| LP(O)methoxy (B1213986) | π(C-C)phenyl | 10 - 25 | Methoxy-Ring Conjugation |

| σ(C-H) | σ(C-C) | 2 - 5 | Hyperconjugation |

The Electron Localization Function (ELF) and Average Local Ionization Energy (ALIE) are advanced tools for mapping and understanding chemical reactivity.

Electron Localization Function (ELF) provides a visual representation of electron pair localization in a molecule. jussieu.fr It partitions the molecular space into regions corresponding to core electrons, covalent bonds, and lone pairs. High ELF values (approaching 1.0) indicate a high degree of electron localization, clearly defining the positions of chemical bonds and lone pairs. This analysis helps in understanding the nature of chemical bonding within the molecule.

Average Local Ionization Energy (ALIE) is a property calculated at each point on the molecular surface. nih.gov It represents the average energy required to remove an electron from that specific point. Regions with low ALIE values correspond to the locations of the most loosely bound, highest-energy electrons, making them the most probable sites for electrophilic and radical attack. For this compound, the lowest ALIE values would likely be found over the π-system of the aromatic ring and near the lone pairs of the methoxy oxygen and amide nitrogen atoms, highlighting these as the most reactive nucleophilic centers.

Theoretical Spectroscopic Data Prediction and Validation

Computational Prediction of Vibrational (IR, Raman) Spectra

No specific studies detailing the computational prediction of the vibrational (IR, Raman) spectra for this compound were found.

Theoretical NMR Chemical Shift Prediction

No specific studies containing theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound were found.

Thermochemical Analysis and Molecular Dynamics Simulations (Theoretical)

Investigation of Thermodynamic Properties and Stability (Theoretical)

Information regarding the theoretical investigation of thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) and the thermal stability of this compound is not available in the searched literature.

Exploration of Conformational Dynamics and Potential Energy Surfaces

No studies were found that explored the conformational dynamics or mapped the potential energy surfaces for this compound.

Non-Covalent Interactions (NCIs) in Isolated Molecules

A detailed analysis of non-covalent interactions within the isolated molecular structure of this compound using computational methods has not been reported in the available literature.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Ring

The methoxyphenyl ring of N-(2-chloro-3-methoxyphenyl)acetamide is the primary site for electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the cumulative directing effects of the existing substituents: the acetamido (-NHCOCH2Cl), chloro (-Cl), and methoxy (B1213986) (-OCH3) groups.

The acetamido group is generally an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance. vaia.comijarsct.co.in However, its activating effect is attenuated compared to a simple amino group because the acetyl group is electron-withdrawing. quora.comvedantu.com The methoxy group is also a strong activating group and an ortho, para-director, donating electron density to the ring via resonance. organicchemistrytutor.com In contrast, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate carbocation (sigma complex). organicchemistrytutor.com

In this compound, the substituents are located at positions 1, 2, and 3. The directing effects of these groups on the remaining available positions (4, 5, and 6) are summarized below.

| Substituent | Position | Type | Directing Effect |

| -NHCOCH2Cl | 1 | Activating (moderate), Ortho, Para-directing | Directs to positions 2 (blocked), 4, 6 |

| -Cl | 2 | Deactivating, Ortho, Para-directing | Directs to positions 1 (blocked), 3 (blocked), 5 |

| -OCH3 | 3 | Activating (strong), Ortho, Para-directing | Directs to positions 2 (blocked), 4, 6 |

The combined influence of these groups suggests that electrophilic attack is most likely to occur at positions 4 and 6, which are activated by both the acetamido and the strong methoxy groups. Position 5 is activated by the chloro group but is meta to the two activating groups, making it less favorable. Steric hindrance from the adjacent substituents will also play a role in determining the final product distribution. The strong activation by the methoxy group at C-3 and the acetamido group at C-1 synergistically enhance the nucleophilicity of positions 4 and 6, making them the most probable sites for substitution. youtube.comyoutube.com

Nucleophilic Reactions at the Amide Carbonyl and Halogen Sites

This compound possesses two primary sites susceptible to nucleophilic attack: the carbonyl carbon of the amide and the carbon atom bearing the chlorine in the chloroacetyl group.

Nucleophilic Acyl Substitution: The amide functionality can undergo nucleophilic acyl substitution, most commonly observed as hydrolysis under acidic or basic conditions to yield 2-chloro-3-methoxyaniline (B51853) and chloroacetic acid. patsnap.com Amides are generally the least reactive among carboxylic acid derivatives due to the resonance stabilization of the C-N bond, which imparts partial double bond character. nih.govmdpi.com

Acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water. byjus.com

Base-catalyzed hydrolysis proceeds via direct attack of a strong nucleophile, such as a hydroxide (B78521) ion, on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the leaving group. youtube.com Studies on the hydrolysis of related acetanilides have provided insights into these mechanisms. rsc.orgacs.org

Nucleophilic Substitution at the α-Halogen: The chlorine atom on the acetyl group is susceptible to nucleophilic substitution, typically via an SN2 mechanism. nih.gov α-Halo amides are reactive substrates for a variety of nucleophiles, including amines, thiols, and carboxylates. nih.govnih.gov The presence of the adjacent carbonyl group can influence the reaction rate. youtube.com This reactivity allows for the synthesis of a wide range of derivatives by displacing the chloride with other functional groups. For instance, reaction with an amine would lead to the corresponding glycinamide (B1583983) derivative.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound can occur at several sites, depending on the reagents and reaction conditions.

Oxidation:

Oxidative Dealkylation: The methoxy group (-OCH3) can be a target for oxidation. Oxidative O-dealkylation is a known metabolic pathway for methoxy-substituted aromatic compounds, which would yield the corresponding phenol, N-(2-chloro-3-hydroxyphenyl)acetamide. iucr.orgwikipedia.org

Ring Oxidation: Under harsh oxidative conditions, the aromatic ring itself can be oxidized, potentially leading to ring-opening or the formation of quinone-like structures. However, this typically requires powerful oxidizing agents.

Reduction:

Reductive Dehalogenation: The carbon-chlorine bond in the chloroacetyl moiety can be cleaved via catalytic hydrogenation or with reducing metals. This would convert the chloroacetyl group to an acetyl group, yielding N-(3-methoxyphenyl)acetamide (as the 2-chloro substituent on the ring remains).

Amide Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH2-) using strong reducing agents like lithium aluminum hydride (LiAlH4), which would produce the corresponding secondary amine, N-ethyl-2-chloro-3-methoxyaniline.

Stability to other reductions: Research on related nitro-substituted acetanilides shows that a nitro group can be selectively reduced to an amine group using metals and acids, leaving the acetamide (B32628) functionality intact, which indicates the relative stability of the amide group under these specific reductive conditions. researchgate.net

Mechanistic Studies of Functionalization Reactions and Derivatization

The functionalization and derivatization of this compound proceed through well-established reaction mechanisms.

Mechanisms of Functionalization:

Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-electron system of the aromatic ring on an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substituted product. ijarsct.co.in The stability of the intermediate arenium ion dictates the regioselectivity, favoring pathways where the positive charge is delocalized by electron-donating groups. organicchemistrytutor.com

Nucleophilic Acyl Substitution: This reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com A nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. This intermediate is typically unstable and collapses by reforming the C=O double bond and eliminating the leaving group (in this case, the 2-chloro-3-methoxyphenylamino group or a derivative thereof, depending on the specific reaction). youtube.com

SN2 Reaction at the α-carbon: The substitution of the chlorine atom on the acetyl group follows a bimolecular nucleophilic substitution (SN2) pathway. youtube.com This is a single-step process where the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Derivatization: Chemical derivatization is often employed for analytical purposes, such as enhancing volatility for gas chromatography (GC) analysis. jfda-online.comgcms.cz For this compound, derivatization could involve:

Acylation or Silylation: The hydrogen on the amide nitrogen can be replaced with other groups. For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) would produce the corresponding N-silyl derivative.

Hydrolysis and Derivatization: The amide can be hydrolyzed to the parent amine, 2-chloro-3-methoxyaniline, which can then be derivatized. For example, the resulting amine can be acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form a volatile trifluoroacetamide (B147638) derivative. jfda-online.com

Kinetics and Thermodynamics of Selected Transformations

The rates and equilibria of reactions involving this compound are dictated by kinetic and thermodynamic principles.

Kinetics: The kinetics of the key transformations are influenced by both electronic and steric factors.

Electrophilic Aromatic Substitution: The rate of EAS is highly dependent on the nature of the substituents on the ring. The presence of two activating groups (acetamido and methoxy) would suggest a faster reaction rate compared to benzene (B151609), although this is tempered by the deactivating chloro group. vedantu.com

Amide Hydrolysis: The rate of hydrolysis of acetanilides has been studied extensively. The reaction is subject to acid or base catalysis, and the rate constant is dependent on the concentration of the catalyst and the temperature. rsc.orgias.ac.in Electron-withdrawing groups on the aromatic ring generally increase the rate of alkaline hydrolysis by making the carbonyl carbon more electrophilic. sciencemadness.org

The following table presents kinetic data for the alkaline hydrolysis of related p-substituted acetanilides, illustrating the effect of substituents on reactivity.

| Substituent (p-position) | Rate Constant k (M-1s-1) at 25°C |

| -NH2 | 0.00039 |

| -OCH3 | 0.00122 |

| -CH3 | 0.00173 |

| -H | 0.00287 |

| -CHO | 0.0345 |

| -COCH3 | 0.0465 |

| -NO2 | 0.238 |

| Data sourced from a study on the alkaline hydrolysis of acetanilide (B955) derivatives. sciencemadness.org |

Thermodynamics:

Amide Bond Stability: The formation of an amide bond from a carboxylic acid and an amine in solution is generally a thermodynamically unfavorable process (endergonic) under standard conditions, primarily due to a large positive enthalpy change. stackexchange.com Conversely, the hydrolysis of the amide bond is thermodynamically favorable (exergonic). mdpi.com

Reaction Equilibria: For substitution reactions, the position of the equilibrium is determined by the relative stability of the reactants and products. In nucleophilic acyl substitution, the equilibrium generally favors the formation of the more stable (less reactive) amide, meaning a weaker base is the better leaving group. masterorganicchemistry.com For the hydrolysis of this compound, the equilibrium lies far to the side of the products (2-chloro-3-methoxyaniline and chloroacetate) because water is a very poor leaving group compared to the aniline (B41778) derivative.

Solid State Structure and Supramolecular Assembly

X-ray Crystallography for Precise Atomic Arrangement

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides unparalleled insight into the spatial coordinates of each atom, allowing for the accurate calculation of bond lengths, bond angles, and torsion angles.

The prerequisite for any X-ray crystallographic analysis is the cultivation of high-quality single crystals. For chloroacetamide derivatives, this is typically achieved through slow evaporation of a saturated solution in a suitable solvent or solvent mixture. Common solvents include ethanol (B145695), methanol, or mixtures such as ethanol/water. sigmaaldrich.comrcsb.org The process involves dissolving the synthesized compound in a minimal amount of the chosen solvent at room temperature or with gentle heating. The solution is then filtered to remove any impurities and allowed to stand undisturbed. Over time, as the solvent slowly evaporates, the concentration of the solute surpasses its solubility limit, leading to the formation of well-ordered crystals.

Quality control is paramount. The suitability of the grown crystals for diffraction experiments is assessed based on their size, transparency, and lack of visible defects. A high-quality crystal will yield a sharp and well-resolved diffraction pattern, which is essential for an accurate structural solution.

While specific crystallographic data for N-(2-chloro-3-methoxyphenyl)acetamide is not publicly available, analysis of closely related structures, such as its isomers, provides expected values for its molecular geometry. The refinement of the crystal structure would yield precise measurements for all covalent bonds and angles within the molecule.

Interactive Table: Expected Bond Lengths in this compound

| Bond | Expected Length (Å) |

|---|---|

| C-Cl | ~1.77 |

| C=O | ~1.23 |

| N-C(amide) | ~1.35 |

| C-N | ~1.42 |

| C-C(ring) | ~1.39 |

| C-O(methoxy) | ~1.37 |

Interactive Table: Expected Bond Angles in this compound

| Atoms Involved | Expected Angle (°) |

|---|---|

| O=C-N | ~123 |

| C-N-C(ring) | ~127 |

| Cl-C-C=O | ~113 |

Torsion angles are crucial for defining the three-dimensional shape of the molecule. Key torsion angles include the one describing the orientation of the acetamide (B32628) group relative to the phenyl ring and the conformation of the chloroacetyl group.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystal lattice is determined by a balance of intramolecular steric effects and intermolecular packing forces. A critical conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the amide group. In related N-phenylacetamides, this angle shows significant variability, indicating that the acetamido group is often twisted out of the plane of the phenyl ring. This twist minimizes steric repulsion between the amide group and the substituents on the aromatic ring.

Another key conformational aspect is the torsion angle around the C-C bond of the chloroacetamide moiety (e.g., O=C-C-Cl). This angle dictates the relative orientation of the carbonyl oxygen and the chlorine atom, which can influence intramolecular contacts and intermolecular packing. sigmaaldrich.com

Intermolecular Interactions Governing Crystal Packing

Hydrogen bonds are the most significant directional interactions in the crystal packing of amides. The classic N—H⋯O hydrogen bond, where the amide N-H group acts as a donor and the carbonyl oxygen of a neighboring molecule acts as an acceptor, is a primary motif. This interaction typically leads to the formation of infinite chains or tapes of molecules. sigmaaldrich.com

Weaker C—H⋯O and C—H⋯Cl hydrogen bonds also play a crucial role in stabilizing the crystal structure. The aromatic C-H groups, the methoxy (B1213986) C-H groups, and the methylene (B1212753) C-H group of the chloroacetyl moiety can all act as hydrogen bond donors. The acceptors can be the carbonyl oxygen, the methoxy oxygen, or the chlorine atom of an adjacent molecule. These interactions link the primary N—H⋯O bonded chains into a more complex three-dimensional network.

Halogen Bonding and Other Non-Covalent Interactions

In the solid state, the chlorine atom of this compound is expected to be a key participant in various non-covalent interactions, most notably halogen bonding. Halogen bonds are highly directional interactions between a halogen atom with a region of positive electrostatic potential (the σ-hole) and a Lewis base. In the crystal lattice of this compound, the chlorine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of the methoxy group or the carbonyl oxygen of the acetamide moiety in neighboring molecules. uni.lu

Beyond halogen bonding, the supramolecular structure is stabilized by a network of other non-covalent interactions. Classical hydrogen bonds are anticipated, with the amide N-H group serving as a hydrogen bond donor and the carbonyl oxygen acting as a strong acceptor. semanticscholar.orgresearchgate.net This interaction is a robust and common feature in the crystal packing of amides, often leading to the formation of chains or tapes.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), a detailed picture of intermolecular contacts can be obtained.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of these interactions. Sharp spikes in the fingerprint plot are characteristic of strong, directional interactions like hydrogen and halogen bonds, while more diffuse distributions represent weaker van der Waals contacts. For this compound, distinct spikes corresponding to N-H···O, C-H···O, and Cl···O/N interactions would be expected.

Table 1: Predicted Intermolecular Interaction Contributions from Hirshfeld Surface Analysis

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | High |

| C···H/H···C | Significant |

| O···H/H···O | Significant |

| Cl···H/H···Cl | Moderate |

| N···H/H···N | Low |

| Cl···O/N | Moderate |

This table is predictive and based on analyses of similar compounds.

Supramolecular Synthons and Crystal Engineering Principles

The study of supramolecular synthons, which are robust and predictable non-covalent interaction patterns, is central to crystal engineering. In this compound, several key synthons can be anticipated to direct the assembly of molecules in the solid state.

The most prominent synthon is likely the amide-amide hydrogen bond, which typically forms a C(4) chain motif where molecules are linked by N-H···O=C hydrogen bonds. researchgate.net This is a highly reliable synthon in primary and secondary amides.

The presence of the chlorine atom introduces the possibility of halogen-based synthons. A C-Cl···O=C or C-Cl···O(methoxy) halogen bond could act as a significant structure-directing interaction, potentially linking the primary amide chains into more complex two- or three-dimensional networks. The interplay and competition between hydrogen bonding and halogen bonding are of fundamental interest in the crystal engineering of such compounds. uni.lu

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-N-(4-methoxyphenyl)acetamide |

| N-(2-methoxyphenyl)acetamide |

| N-(3-methoxyphenyl)acetamide |

| 2-chloro-N-(3-fluorophenyl)acetamide |

| N-(3-chloro-4-methoxyphenyl)-2-(3-methoxyphenoxy)acetamide |

| 2-chloro-N-[2-(3-methoxyphenyl)ethyl]acetamide |

| 2-chloroacetyl chloride |

Exploration of Non Biomedical Chemical Applications

Role as a Synthetic Building Block in Organic Chemistry

N-arylacetamides are recognized as important intermediates for the creation of various compounds, including those with applications in pharmaceuticals and agrochemicals. nih.gov The reactivity of N-(2-chloro-3-methoxyphenyl)acetamide, stemming from its chloroacetyl group and substituted phenyl ring, makes it a candidate for constructing more complex molecular architectures.

While specific documented pathways originating from this compound are not extensively detailed in the provided research, its isomers serve as well-documented precursors. For instance, related compounds like 2-chloro-N-(3-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide are used to synthesize methacrylate (B99206) monomers. researchgate.netresearchgate.net In these reactions, the chloroacetamide is reacted with sodium methacrylate to form molecules like 2-(3-methoxyphenylamino)-2-oxoethyl methacrylate and 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate, respectively. researchgate.netresearchgate.net This process suggests a potential, though not explicitly documented, pathway for this compound to be used in a similar fashion to create novel monomeric units for specialized polymers. The fundamental reaction involves the substitution of the chlorine atom, a common strategy in organic synthesis to build more complex structures. neliti.com

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. frontiersin.org These reactions are pivotal in generating libraries of structurally diverse molecules. While there are no specific examples in the search results of this compound being used in MCRs, its functional groups—an amide, a chloro group, and an aromatic ring—are features often sought in components for such reactions. This structural composition suggests its potential as a reactant in the development of novel MCRs to synthesize complex heterocyclic or polyfunctionalized compounds.

Potential in Materials Science and Polymer Chemistry

The development of functional materials, including polymers with enhanced properties, is a significant area of chemical research. cas.org The incorporation of specific organic molecules into polymer backbones or as additives can impart desired characteristics.

Research has demonstrated that monomers derived from isomers of this compound can be polymerized to create new materials. researchgate.netresearchgate.net For example, the monomer 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA), synthesized from 2-chloro-N-(4-methoxyphenyl)acetamide, has been used to create thin films whose swelling behavior in the presence of organic vapors was studied. researchgate.net This indicates that if this compound were used to create a corresponding monomer, the resulting polymer could exhibit unique properties relevant to sensor technology or controlled-release systems. The properties of such polymers are influenced by the constituent monomer, suggesting that polymers derived from this specific acetamide (B32628) could offer different performance characteristics compared to those from its isomers.

The creation of thin films and functional coatings is a direct application of polymer science. researchgate.net Langmuir-Blodgett films made from monomers like MPAEMA have been investigated for their potential in sensing applications. researchgate.net The specific arrangement of functional groups on the phenyl ring of this compound would influence the intermolecular interactions within a polymer film, potentially affecting its surface properties, adhesion, and responsiveness to external stimuli. This suggests a potential, albeit underexplored, role for this compound in the design of new functional surfaces.

General Chemical Research Applications (e.g., as a probe molecule for reaction studies)

In general chemical research, compounds with specific structural and spectroscopic features are often used to study reaction mechanisms or as standards for analytical purposes. The molecular structure of N-arylacetamides can be analyzed to understand how substituents affect their crystalline packing and intermolecular interactions, such as hydrogen bonding. nih.gov Studies on related compounds like 2-chloro-N-(4-methoxyphenyl)acetamide have used techniques like Hirshfeld surface analysis to investigate these interactions in detail. nih.gov this compound could similarly serve as a model compound for crystallographic studies or to probe the electronic and steric effects of its particular substitution pattern on reaction outcomes.

Future Research Directions and Concluding Perspectives

Unexplored Reactivity Pathways and Synthetic Opportunities

The molecular architecture of N-(2-chloro-3-methoxyphenyl)acetamide offers multiple sites for chemical modification, presenting a rich field for synthetic exploration. The chloro- and methoxy-substituted phenyl ring, along with the acetamide (B32628) side chain, can be targeted to generate a diverse library of novel compounds with potentially valuable properties.

Future synthetic research should prioritize the derivatization of the aromatic ring, particularly through modern cross-coupling reactions. The chlorine atom serves as a versatile handle for palladium-catalyzed reactions, which are known for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.netnih.gov Investigating Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions could yield a wide array of derivatives. For instance, Suzuki-Miyaura coupling with various boronic acids could introduce new alkyl, aryl, or heteroaryl substituents in place of the chlorine atom, significantly altering the molecule's steric and electronic properties. researchgate.net Similarly, Buchwald-Hartwig amination could be employed to replace the chlorine with different amine groups.

The reactivity of the methoxy (B1213986) group could also be explored. Demethylation to the corresponding phenol would provide a new site for derivatization, such as etherification or esterification, leading to another class of compounds. Furthermore, the acetamide functional group itself presents opportunities for modification, such as hydrolysis to the parent amine or transformation into other functional groups, although these reactions might require more vigorous conditions. psu.eduarkat-usa.org

A systematic exploration of these pathways would generate a library of novel molecules. The table below outlines potential synthetic transformations and the expected classes of products.

| Reactive Site | Reaction Type | Potential Reagents | Expected Product Class |

| Chloro Group | Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acids | N-(2-Aryl/Alkyl-3-methoxyphenyl)acetamides |

| Chloro Group | Buchwald-Hartwig Amination | Primary/Secondary Amines | N-(2-(Amino)-3-methoxyphenyl)acetamides |

| Chloro Group | Sonogashira Coupling | Terminal Alkynes | N-(2-Alkynyl-3-methoxyphenyl)acetamides |

| Methoxy Group | Demethylation | BBr₃, HBr | N-(2-chloro-3-hydroxyphenyl)acetamide |

| Acetamide Group | Hydrolysis | Acid/Base | 2-Chloro-3-methoxyaniline (B51853) |

This table is interactive. Click on the headers to sort the data.

Advanced Computational Modeling and Machine Learning Applications for Prediction of Properties

The synthesis of a large library of derivatives, as proposed above, can be resource-intensive. Advanced computational modeling and machine learning (ML) offer a powerful and efficient alternative for predicting the physicochemical and biological properties of these potential new molecules before their synthesis. researchgate.netacellera.com

Density Functional Theory (DFT) can be employed to perform detailed in-silico studies on this compound and its hypothetical derivatives. researchgate.netresearchgate.netnih.gov Such studies can elucidate electronic properties, molecular geometry, and reactivity descriptors like HOMO-LUMO energy gaps, which are crucial for understanding the molecule's behavior and potential applications. researchgate.net

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, is a promising avenue. mit.eduarxiv.org By generating a dataset of known properties for a small, diverse set of synthesized derivatives, ML models can be trained to predict the properties of a much larger, unexplored chemical space. arxiv.org This predictive capability can guide synthetic efforts by prioritizing molecules with desired characteristics, whether for material science, agrochemical, or other applications. User-friendly ML applications are becoming available that can automate the process of translating molecular structures into numerical vectors for property prediction, making these advanced techniques more accessible to a broader range of chemists. mit.edu

The following table presents a hypothetical set of properties for this compound that could be predicted using such computational and ML methods.

| Property | Predicted Value | Methodology | Potential Implication |

| Dipole Moment | ~3.5 D | DFT (B3LYP/6-31G) | Intermolecular interactions, solubility |

| HOMO-LUMO Gap | ~5.0 eV | DFT | Electronic transitions, reactivity |

| Aqueous Solubility | LogS ~ -2.5 | Machine Learning (QSAR) | Environmental fate, formulation |

| Corrosion Inhibition Eff. | High | Machine Learning (QSAR) | Application in materials science |

This table is interactive. Users can sort the data by clicking on the column headers.

Development of Novel Analytical Techniques for Structural Characterization

The synthesis of a diverse range of this compound derivatives, including potential positional isomers, necessitates the use and development of advanced analytical techniques for unambiguous structural characterization. researchgate.net

While standard techniques like 1D NMR (¹H and ¹³C) and IR spectroscopy provide basic structural information, more complex structures and isomeric mixtures will require sophisticated methods. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), will be indispensable for establishing the precise connectivity of atoms within newly synthesized molecules. ipb.ptresearchgate.netsemanticscholar.orgresearchgate.netethernet.edu.et These techniques are crucial for distinguishing between closely related isomers that may be formed during synthesis.

Mass spectrometry (MS) is another vital tool. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of novel compounds. A key area for future research would be the systematic study of the fragmentation patterns of this compound and its derivatives under various ionization conditions (e.g., electron impact, electrospray ionization). The presence of a chlorine atom gives rise to a characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1, which is a key diagnostic feature. miamioh.edulibretexts.org Understanding the specific fragmentation pathways, such as the loss of the halogen, alpha cleavage, or cleavage of the amide bond, will be critical for identifying unknown compounds and metabolites in complex mixtures. youtube.commetwarebio.comslideshare.net

The table below summarizes key expected fragmentation patterns for this compound in mass spectrometry.

| Fragmentation Process | Key Fragment Ion (m/z) | Structural Interpretation | Characteristic Feature |

| Molecular Ion | [M]+•, [M+2]+• | Intact molecule | Isotope pattern for one Cl atom (~3:1 ratio) |

| Loss of Chlorine Radical | [M-Cl]+ | Loss of the chlorine atom | Confirms presence of chlorine |

| Alpha Cleavage | [C₈H₉NO₂]+ | Cleavage of the C-Cl bond | |

| Amide Bond Cleavage | [C₇H₇ClO]+ or [C₂H₂O]+ | Breakage of the N-C=O or Ph-N bond |

This table is interactive. Click on the headers to sort the data.

Expanding Non-Biomedical Applications in Emerging Chemical Fields

While many acetamide derivatives find applications in medicinal chemistry, there is significant potential for this compound and its derivatives in non-biomedical fields such as agrochemicals and materials science.

The structural motifs present in this compound are found in various active agrochemical ingredients. For instance, chlorinated and methoxy-substituted phenyl rings are common in herbicides and fungicides. google.comgoogle.comnih.govjst.go.jp Future research should involve the synthesis of a library of derivatives, as discussed in section 8.1, followed by systematic screening for herbicidal or fungicidal activity. The unique substitution pattern of this compound could lead to compounds with novel modes of action or improved selectivity.

In the field of materials science, N-arylacetamides have been investigated as corrosion inhibitors for metals. researchgate.net The nitrogen and oxygen atoms in the acetamide group, along with the aromatic ring, can effectively coordinate with metal surfaces, forming a protective layer that prevents corrosion. The electronic properties of the molecule, which can be tuned by synthesizing derivatives with different substituents on the aromatic ring, are expected to influence its inhibition efficiency. Research in this area would involve synthesizing derivatives and evaluating their performance as corrosion inhibitors for various metals and alloys using electrochemical techniques.

Environmental Fate and Degradation Studies (Purely Chemical Aspects)

The increasing synthesis and potential application of this compound and its derivatives warrant a proactive investigation into their environmental fate, focusing on purely chemical degradation pathways. Understanding how these compounds might break down in the environment without biological intervention is crucial for assessing their persistence and potential long-term impact.

Key chemical degradation processes to investigate include hydrolysis, photolysis, and oxidation. The amide bond in the molecule is susceptible to hydrolysis under both acidic and basic conditions, which would break the molecule into 2-chloro-3-methoxyaniline and acetic acid. psu.eduarkat-usa.orgviu.caresearchgate.net The kinetics of this hydrolysis reaction should be studied as a function of pH and temperature to predict the compound's stability in various aqueous environments.

As a chlorinated aromatic compound, this compound may also undergo photolytic degradation upon exposure to sunlight. acs.orgnsf.gov Studies should focus on its photodegradation quantum yield and the identification of photoproducts. It is possible that photolysis could lead to dechlorination or transformation of the aromatic ring. acs.org

Furthermore, reactions with common environmental oxidants, such as hydroxyl radicals, should be explored. researchgate.net These highly reactive species can initiate the degradation of organic pollutants in the atmosphere and in water. Determining the rate constants for these reactions would help in modeling the environmental lifetime of the compound. Such studies are essential for a complete chemical profile and for ensuring the responsible development and use of this class of compounds. regulations.goveurochlor.orgnih.govgoogle.com

Q & A

Q. How can high-throughput screening improve the discovery of bioactive analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.